

# Application Notes and Protocols for the Quantification of Bedaquiline in Plasma Samples

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## Compound of Interest

Compound Name: *Bedaquiline*

Cat. No.: *B032110*

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## Introduction

**Bedaquiline** (BDQ), a diarylquinoline antimycobacterial agent, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). It functions by inhibiting the proton pump of ATP synthase, an enzyme critical for energy production in *Mycobacterium tuberculosis*. Monitoring the concentration of **Bedaquiline** in patient plasma is crucial for optimizing therapeutic efficacy, minimizing dose-related toxicity, and understanding its pharmacokinetic profile. This document provides detailed application notes and validated protocols for the quantification of **Bedaquiline** in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

## Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: The LC-MS/MS method is the gold standard for quantifying **Bedaquiline** and its N-monodesmethyl metabolite (M2) in plasma. Its high sensitivity and specificity allow for the detection of low concentrations, making it ideal for pharmacokinetic studies and therapeutic drug monitoring.<sup>[1][2]</sup> This method typically utilizes a small plasma volume and a short chromatographic run time, enabling high-throughput analysis.<sup>[1]</sup> The use of a deuterated internal standard, such as **Bedaquiline**-d6, ensures high accuracy and precision by correcting for matrix effects and variability during sample processing.<sup>[1][2][3]</sup>

## Quantitative Data Summary: LC-MS/MS Method

Parameter	Bedaquiline (BDQ)	Bedaquiline Metabolite (M2)	Reference
Linearity Range	5 - 1800 ng/mL	0.05 - 6.00 mg/L (50 - 6000 ng/mL)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Correlation Coefficient (r <sup>2</sup> )	≥ 0.99	0.999	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Lower Limit of Quantification (LLOQ)	5 ng/mL	0.05 mg/L (50 ng/mL)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Accuracy (%)	1.9% to 13.6%	2.9% to 8.5%	<a href="#">[2]</a> <a href="#">[3]</a>
Within-Run Precision (% RSD)	3.0% to 7.2%	3.1% to 5.2%	<a href="#">[2]</a> <a href="#">[3]</a>
Between-Run Precision (% RSD)	0.0% to 4.3%	0.0% to 4.6%	<a href="#">[2]</a> <a href="#">[3]</a>
Extraction Recovery	~85% (data derived from matrix effect tests)	Not explicitly stated	<a href="#">[1]</a>

## Experimental Protocol: LC-MS/MS

### 1. Sample Preparation: Liquid-Liquid Extraction (LLE)[\[1\]](#)[\[4\]](#)

- Pipette 50 µL of human plasma into a pre-labeled microcentrifuge tube.
- Add the internal standard (**Bedaquiline-d6**).
- Add 1.0 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
- Vortex the mixture for 10 minutes to ensure thorough mixing.
- Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.
- Transfer the upper organic layer into a clean tube.

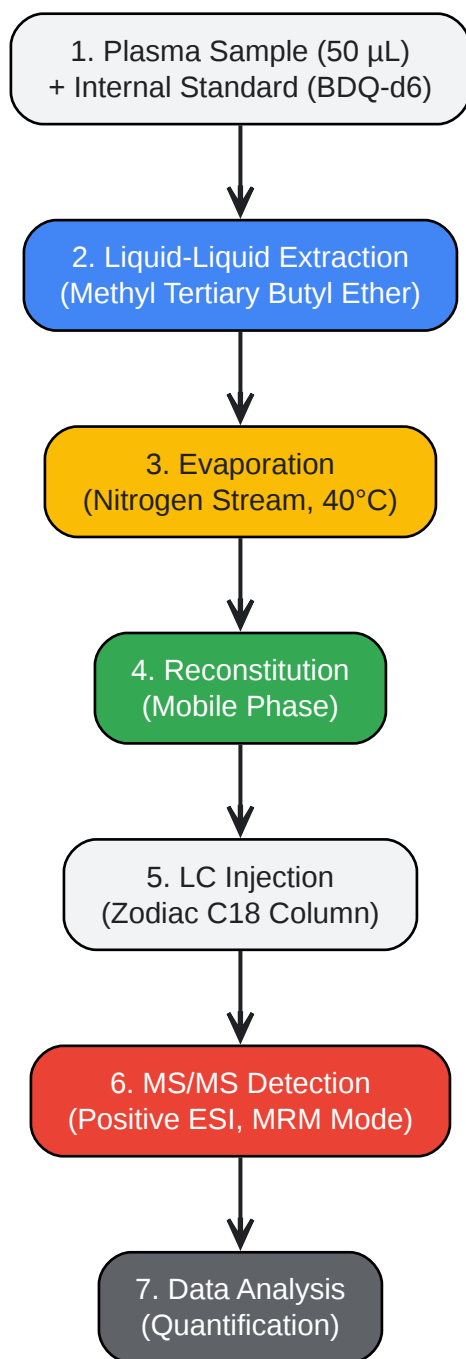
- Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
- Reconstitute the dried residue with 200 µL of the mobile phase.
- Vortex the reconstituted sample and transfer it to an autosampler vial for injection.

## 2. Chromatographic Conditions[1][4]

- LC System: Shimadzu LC-20AD prominence pump or equivalent.[1]
- Column: Zodiac C18 (50 x 4.6 mm, 5 µm).[1][4]
- Mobile Phase: Methanol and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v).[1][4]
- Flow Rate: 1.0 mL/min.[1][4]
- Injection Volume: 10 µL.
- Column Temperature: Ambient.
- Run Time: 2.0 minutes.[1]

## 3. Mass Spectrometric Conditions[1]

- Mass Spectrometer: AB Sciex API 5500 triple quadrupole mass spectrometer or equivalent.  
[1]
- Ion Source: Turbo Ion Spray™ (Electrospray Ionization - ESI).
- Ionization Mode: Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
  - **Bedaquiline**:m/z 555.2 → 58.1
  - **Bedaquiline-d6 (IS)**:m/z 561.2 → 58.1



LC-MS/MS Workflow for Bedaquiline Quantification

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LC-MS/MS Workflow for **Bedaquiline** Quantification

## Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note: For laboratories where LC-MS/MS instrumentation is not readily available, an HPLC-UV method offers a cost-effective and reliable alternative for **Bedaquiline** quantification. [5][6][7] While generally less sensitive than mass spectrometry, modern HPLC-UV methods can achieve adequate limits of quantification for clinical applications.[6][7] These methods often involve protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before injection.[5][8] This approach is particularly useful in resource-limited settings.[5]

## Quantitative Data Summary: HPLC-UV Method

Parameter	Bedaquiline (BDQ)	Reference
Linearity Range	1 - 50 µg/mL	[6][7]
Correlation Coefficient (r <sup>2</sup> )	1	[6][7]
Limit of Detection (LOD)	0.05 µg/mL	[6][7]
Limit of Quantification (LOQ)	0.15 µg/mL	[6][7]
Accuracy / Recovery (%)	Overall recovery of 99.69%	[6]
Precision (% RSD)	< 2%	[6][7]

## Experimental Protocol: HPLC-UV

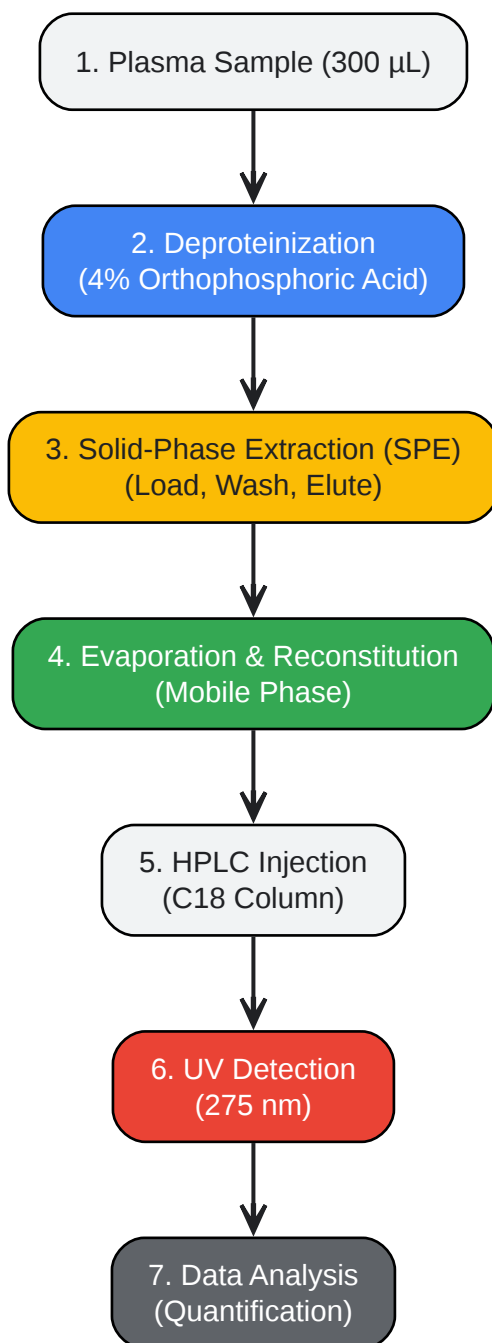
### 1. Sample Preparation: Deproteinization and Solid-Phase Extraction (SPE)[5][8]

- To 300 µL of plasma sample (or calibration standard), add 300 µL of 4% orthophosphoric acid in water.
- Vortex the mixture to precipitate proteins.
- Centrifuge the sample to pellet the precipitated proteins.
- Condition an SPE cartridge (e.g., Strata-X) with methanol and then equilibrate with deionized water.
- Load the supernatant from the previous step onto the conditioned SPE cartridge.

- Wash the cartridge to remove interferences.
- Elute **Bedaquiline** from the cartridge using an appropriate elution solvent (e.g., methanol with 0.1% formic acid).
- Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

## 2. Chromatographic Conditions[\[6\]](#)[\[7\]](#)

- LC System: HPLC system with a UV detector.
- Column: Phenomenex Kinetex RP-C18 (150 x 4.6 mm, 5  $\mu$ m).[\[7\]](#)
- Mobile Phase: A mixture of (A) methanol:acetonitrile (85:15 v/v) and (B) 1% v/v triethylamine:0.15 mM KH<sub>2</sub>PO<sub>4</sub> buffer (pH 7.4), in a ratio of 95:5 (A:B).[\[7\]](#)
- Flow Rate: 1.0 mL/min.[\[6\]](#)[\[7\]](#)
- Injection Volume: 20  $\mu$ L.[\[6\]](#)[\[7\]](#)
- Column Temperature: 25°C.[\[6\]](#)[\[7\]](#)
- UV Detection Wavelength: 275 nm.[\[6\]](#)[\[7\]](#)
- Retention Time: Approximately 4.17 minutes.[\[7\]](#)



HPLC-UV Workflow for Bedaquiline Quantification

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HPLC-UV Workflow for **Bedaquiline** Quantification

## Method 3: Simultaneous HPLC-UV Quantification of Bedaquiline and Delamanid

Application Note: In the treatment of MDR-TB, **Bedaquiline** is often co-administered with other drugs, such as Delamanid. A simultaneous estimation method using HPLC-UV is highly valuable for comprehensive therapeutic drug monitoring from a single plasma sample. This reduces sample volume requirements, cost, and analysis time. The described method achieves good separation and sensitivity for both drugs.[\[5\]](#)[\[8\]](#)

## Quantitative Data Summary: Simultaneous HPLC-UV Method

Parameter	Bedaquiline (BDQ)	Delamanid (DLM)	Reference
Linearity Range	0.01 - 10.0 µg/mL	0.01 - 10.0 µg/mL	<a href="#">[5]</a> <a href="#">[8]</a>
Recovery (%)	101% to 107%	98% to 107%	<a href="#">[8]</a>
Intra-day Precision (% RSD)	< 10%	< 10%	<a href="#">[8]</a>
Inter-day Precision (% RSD)	< 10%	< 10%	<a href="#">[8]</a>
Retention Time	5.4 min	2.6 min	<a href="#">[8]</a>

## Experimental Protocol: Simultaneous HPLC-UV

### 1. Sample Preparation[\[5\]](#)[\[8\]](#)

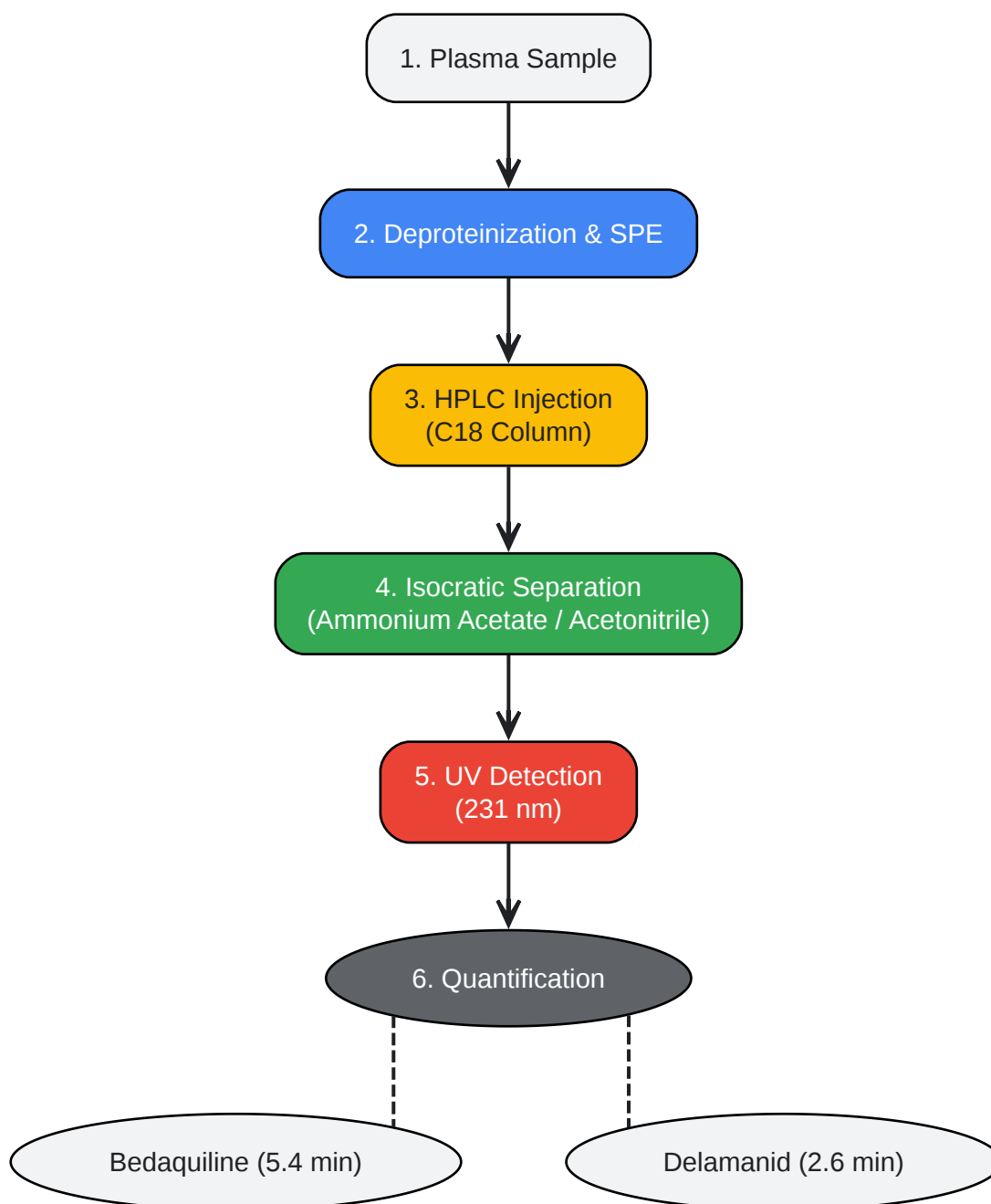
- The sample preparation follows the same deproteinization and Solid-Phase Extraction (SPE) protocol as described in Method 2.

### 2. Chromatographic Conditions[\[5\]](#)[\[8\]](#)

- LC System: HPLC system with a UV detector.
- Column: C18 column.
- Mobile Phase: Isocratic mobile phase consisting of 10 mmol ammonium acetate buffer (containing 0.25% acetic acid and 0.02% trifluoroacetic acid) and acetonitrile in a ratio of 20:80 (v/v).[\[5\]](#)[\[8\]](#)



- Flow Rate: Not specified, but typically ~1.0 mL/min.
- UV Detection Wavelength: 231 nm.[5][8]



Workflow for Simultaneous Quantification of Bedaquiline & Delamanid

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Simultaneous Quantification of **Bedaquiline** & Delamanid

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